Di-tert-butyl N,N-diisopropylphosphoramidite
Overview
Description
Mechanism of Action
Target of Action
Di-tert-butyl diisopropylphosphoramidite primarily targets biomolecules that require phosphorylation . The compound is used to introduce tert-butyl-protected phosphate groups to these biomolecules .
Mode of Action
The compound interacts with its targets by introducing tert-butyl-protected phosphate groups . This interaction results in the phosphorylation of the target biomolecules .
Biochemical Pathways
Di-tert-butyl diisopropylphosphoramidite affects the phosphorylation pathways of biomolecules . The introduction of tert-butyl-protected phosphate groups can lead to changes in the function and activity of these biomolecules .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of di-tert-butyl diisopropylphosphoramidite’s action primarily involve the modification of biomolecules through phosphorylation . This can lead to changes in the biomolecules’ function and activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of di-tert-butyl diisopropylphosphoramidite. For instance, the compound is sensitive to moisture , which means that its storage and handling conditions can significantly impact its effectiveness and stability.
Biochemical Analysis
Biochemical Properties
Di-tert-butyl Diisopropylphosphoramidite is a general reagent used to introduce tert-butyl-protected phosphate groups . It plays a significant role in the phosphorylation of biomolecules .
Cellular Effects
Given its role in the phosphorylation of biomolecules , it can be inferred that it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Given its role in the phosphorylation of biomolecules , it may interact with various enzymes and cofactors involved in these pathways.
Preparation Methods
Di-tert-butyl N,N-diisopropylphosphoramidite can be synthesized through various synthetic routes. One common method involves the reaction of diisopropylamine with di-tert-butyl phosphite under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Di-tert-butyl N,N-diisopropylphosphoramidite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate derivatives.
Substitution: It participates in substitution reactions where the tert-butyl groups can be replaced by other functional groups.
Coupling Reactions: It is used in various coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl N,N-diisopropylphosphoramidite has a wide range of applications in scientific research:
Comparison with Similar Compounds
Di-tert-butyl N,N-diisopropylphosphoramidite can be compared with other similar compounds such as:
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but with ethyl groups instead of isopropyl groups.
Dibenzyl N,N-diisopropylphosphoramidite: Contains benzyl groups instead of tert-butyl groups.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Contains cyanoethyl groups and is used for different phosphorylation reactions.
The uniqueness of this compound lies in its specific reactivity and the protective nature of the tert-butyl groups, which make it particularly useful for certain synthetic applications .
Properties
IUPAC Name |
N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFLCNPXEPDANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357384 | |
Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137348-86-8 | |
Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl N,N-Diisopropylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.